1-(3-Bromophenyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentanol ring substituted with a bromophenyl group. Its molecular formula is and it has a molecular weight of 270.17 g/mol. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized through reactions involving cyclopentanone and 3-bromoaniline, typically in the presence of reducing agents and solvents such as ethanol or methanol.
1-(3-Bromophenyl)cyclopentan-1-ol falls under the category of alcohols and phenolic compounds, specifically featuring a cyclopentane structure with functional groups that include a bromine atom and an alcohol group.
The synthesis of 1-(3-Bromophenyl)cyclopentan-1-ol generally involves the following steps:
The reaction typically proceeds through nucleophilic addition where the nitrogen from 3-bromoaniline attacks the carbonyl carbon of cyclopentanone, followed by reduction to yield the alcohol.
The molecular structure of 1-(3-Bromophenyl)cyclopentan-1-ol can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.17 g/mol |
IUPAC Name | 1-(3-bromoanilino)methylcyclopentan-1-ol |
InChI | InChI=1S/C12H16BrNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 |
InChI Key | ANMYBKPPTRKWHI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(CNC2=CC(=CC=C2)Br)O |
1-(3-Bromophenyl)cyclopentan-1-ol participates in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, allowing for diverse synthetic pathways to more complex molecules.
1-(3-Bromophenyl)cyclopentan-1-ol is typically characterized by:
Key chemical properties include:
The applications of 1-(3-Bromophenyl)cyclopentan-1-ol encompass several areas:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5